molecular formula C20H25N3O2 B2430117 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1396800-96-6

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2430117
CAS RN: 1396800-96-6
M. Wt: 339.439
InChI Key: DJDQISUETWGOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.439. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Studies have demonstrated the antitumor potential of compounds structurally related to N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide. These compounds show significant in vivo antitumor activity, attributed to their ability to intercalate with DNA. The activity varies with different substitutions on the molecule, suggesting that electronic properties and the ability to remain uncharged at physiological pH play a role in their efficacy against solid tumors (Denny et al., 1987). Further research indicates a structure-activity relationship, with specific substitutions enhancing antileukemic and solid tumor selectivity, pointing towards a nuanced approach in optimizing these compounds for therapeutic use (Rewcastle et al., 1986).

DNA Binding and Allosteric Modulation

Investigations into the chemical functionalities of indole-2-carboxamides, a category related to the compound , reveal critical structural requirements for allosteric modulation of cannabinoid receptors. This research highlights the importance of the electron-withdrawing group position, linker length, and amino substituents, significantly impacting binding affinity and pharmacological effects (Khurana et al., 2014). The studies on crystallographic and molecular mechanics of similar anti-tumor drugs further our understanding of their interaction with DNA, providing insights into the potential mechanisms of action (Hudson et al., 1987).

Synthesis and Cytotoxic Activity

The synthesis and evaluation of carboxamide derivatives have shown potent cytotoxic activities against various cancer cell lines, underscoring the therapeutic potential of these compounds. This research indicates that specific modifications can enhance the cytotoxic effect, offering pathways to develop more effective anticancer drugs (Deady et al., 2003).

Imaging Applications

The development of new PET tracers for imaging cancer tyrosine kinase highlights another application of related compounds. This research underscores the importance of specific structural modifications for enhancing imaging capabilities, potentially improving cancer diagnosis and treatment monitoring (Wang et al., 2005).

Reactivity Analysis and Docking Simulations

The application of DFT and docking simulations to analyze the reactivity and potential antitumor activity of carboxamide derivatives further expands our understanding of their biological interactions. Such studies provide a foundation for predicting bioactivity and designing compounds with optimized therapeutic profiles (Al-Otaibi et al., 2022).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-13-10-16(14(2)25-13)20(24)21-11-19(22(3)4)17-12-23(5)18-9-7-6-8-15(17)18/h6-10,12,19H,11H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDQISUETWGOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

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